N,N-diethyl-2-phenylethynamine
Overview
Description
N,N-diethyl-2-phenylethynamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenyl group attached to an ethylamine chain, with two ethyl groups attached to the nitrogen atom. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-phenylethynamine can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-phenylethynamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N,N-diethyl-2-phenylethynamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-diethyl-2-phenylethynamine involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
N,N-diethyl-2-phenylethynamine can be compared with other phenethylamines, such as:
Phenethylamine: The parent compound, which lacks the diethyl substitution on the nitrogen atom.
N,N-dimethyl-2-phenylethylamine: Similar structure but with methyl groups instead of ethyl groups.
Methamphetamine: A well-known stimulant with a similar phenethylamine backbone but with a methyl group on the nitrogen atom and an additional methyl group on the alpha carbon
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of two ethyl groups on the nitrogen atom can affect its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier .
Similar Compounds
- Phenethylamine
- N,N-dimethyl-2-phenylethylamine
- Methamphetamine
- Amphetamine
- N,N-diethylphenethylamine
Properties
IUPAC Name |
N,N-diethyl-2-phenylethynamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMJSGFWLACFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348723 | |
Record name | N,N-diethyl-2-phenylethynamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-26-9 | |
Record name | N,N-diethyl-2-phenylethynamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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